molecular formula C14H22ClNO3 B3972156 2-(diethylamino)ethyl 3-methoxybenzoate hydrochloride

2-(diethylamino)ethyl 3-methoxybenzoate hydrochloride

Cat. No. B3972156
M. Wt: 287.78 g/mol
InChI Key: JLLYBRADLHJSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 3-methoxybenzoate hydrochloride, also known as procaine hydrochloride, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn. Procaine hydrochloride is a widely used drug due to its effectiveness, low cost, and low toxicity.

Mechanism of Action

Procaine hydrochloride works by blocking the transmission of nerve impulses. It does this by inhibiting the influx of sodium ions into the nerve cells, which prevents the depolarization of the cell membrane. This results in a temporary loss of sensation in the affected area.
Biochemical and Physiological Effects:
Procaine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

Procaine hydrochloride has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also a well-established drug, with a large body of research supporting its use. However, there are also limitations to its use. It has a relatively short duration of action, which may limit its usefulness in certain experiments. It may also have unwanted effects on other physiological systems, which may complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on 2-(diethylamino)ethyl 3-methoxybenzoate hydrochloride hydrochloride. One area of interest is its potential use in treating chronic pain. Another area of interest is its anti-inflammatory and antioxidant properties, which may have applications in a variety of medical conditions. Additionally, there may be potential for the development of new and improved local anesthetics based on the structure of this compound hydrochloride.

Scientific Research Applications

Procaine hydrochloride has been extensively studied for its use in medical procedures. It is commonly used as a local anesthetic in dentistry, ophthalmology, and minor surgeries. It has also been studied for its potential use in treating chronic pain, as well as its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(diethylamino)ethyl 3-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3;/h6-8,11H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLYBRADLHJSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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